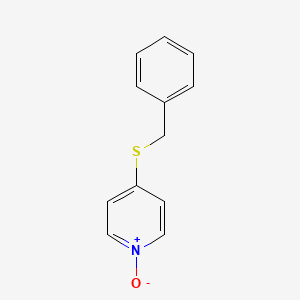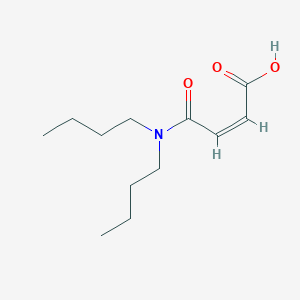
(Z)-4-(dibutylamino)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(dibutylamino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a dibutylamino group and a keto group on a butenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(dibutylamino)-4-oxobut-2-enoic acid typically involves the reaction of dibutylamine with a suitable precursor, such as a butenoic acid derivative. The reaction conditions often include the use of a solvent like methanol and a catalyst such as silica gel. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as employing deep eutectic solvents, is also explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-(dibutylamino)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized products .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-(dibutylamino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of various biological processes .
Medicine
Its ability to undergo various chemical modifications makes it a versatile starting material for the synthesis of pharmacologically active compounds .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (Z)-4-(dibutylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Z)-4-(dibutylamino)-4-oxobut-2-enoic acid include other α,β-unsaturated carbonyl compounds, such as α,β-unsaturated aldehydes, ketones, and esters .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups. The presence of both a dibutylamino group and a keto group on a butenoic acid backbone provides unique reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
5432-18-8 |
|---|---|
Formule moléculaire |
C12H21NO3 |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
(Z)-4-(dibutylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H21NO3/c1-3-5-9-13(10-6-4-2)11(14)7-8-12(15)16/h7-8H,3-6,9-10H2,1-2H3,(H,15,16)/b8-7- |
Clé InChI |
OZMRKDKXIMXNRP-FPLPWBNLSA-N |
SMILES isomérique |
CCCCN(CCCC)C(=O)/C=C\C(=O)O |
SMILES canonique |
CCCCN(CCCC)C(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)
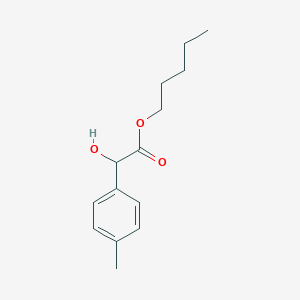

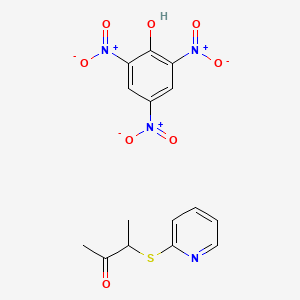
![6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid](/img/structure/B14736016.png)
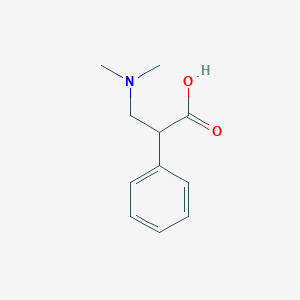
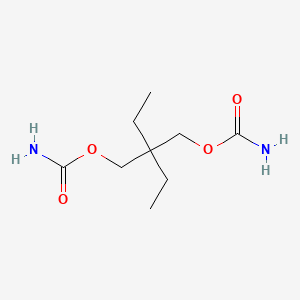

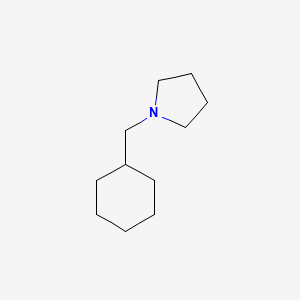
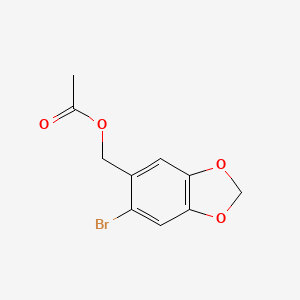
![[4-(Propan-2-yl)phenyl]methaneperoxol](/img/structure/B14736052.png)

![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
